molecular formula C30H46O6 B1151030 6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid CAS No. 329975-47-5

6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid

Cat. No.: B1151030
CAS No.: 329975-47-5
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Description

This compound is a highly substituted cyclopenta[a]naphthalene derivative featuring two carboxylic acid groups (2-carboxyethyl and 1-carboxyethylidene) and multiple methyl substituents. Its bicyclic core adopts a puckered conformation due to steric and electronic effects, as analyzed via Cremer-Pople puckering coordinates . The compound’s synthesis likely involves multi-step functionalization of a naphthalene-derived precursor, similar to methods described for related structures in and .

Properties

IUPAC Name

6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-18(8-7-9-19(2)26(33)34)22-14-15-30(6)24-12-10-21(20(3)27(35)36)23(11-13-25(31)32)28(24,4)16-17-29(22,30)5/h9,18,22-24H,7-8,10-17H2,1-6H3,(H,31,32)(H,33,34)(H,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLKGNOBMWJPGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3(C2CCC(=C(C)C(=O)O)C3CCC(=O)O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further modified for specific applications .

Scientific Research Applications

6-[6-(2-carboxyethyl)-7-(1-carboxyethylidene)-3a,5a,9b-trimethyl-2,3,4,5,6,8,9,9a-octahydro-1H-cyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with three homologs and analogs (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Cyclopenta[a]naphthalene 2-carboxyethyl, 1-carboxyethylidene, 3a,5a,9b-trimethyl, hept-2-enoic acid 502.31 (exact mass) High polarity (dual -COOH), puckered ring conformation
(1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-Tetramethylnaphthalen-1-yl)Pentanoic Acid (Compound 9, ) Decalin Pentanoic acid, tetramethyl ~306.45 (estimated) Lower polarity (single -COOH), rigid bicyclic structure
(1S,4aS,8aS*)-9-(1,4,4a,5,6,7,8,8a-Octahydro-2,5,5,8a-Tetramethylnaphthalen-1-yl)Nonanoic Acid (Compound 10, ) Decalin Nonanoic acid, tetramethyl ~378.60 (estimated) Hydrophobic (long alkyl chain), potential for lipid membrane interaction
(R)-2-((2R,3R,3aR,6S,7S,9bR)-6-(2-Carboxyethyl)-2-Hydroxy-... () Cyclopenta[a]naphthalene 2-carboxyethyl, hydroxyl, prop-1-en-2-yl ~520.50 (estimated) Enhanced H-bonding (OH group), increased solubility in polar solvents

Key Observations

Core Structure Influence :

  • The cyclopenta[a]naphthalene core in the target compound and ’s analog introduces greater steric hindrance and conformational flexibility compared to the decalin systems in ’s compounds. This flexibility may enhance binding adaptability in biological systems .
  • Decalin-based compounds () exhibit rigid, planar structures, favoring crystallinity and thermal stability but limiting dynamic interactions .

Substituent Effects: Carboxylic Acid Groups: The target compound’s dual -COOH groups confer higher aqueous solubility (logP ~1.2 estimated) compared to single -COOH analogs (logP ~2.5 for Compound 9) . Alkyl Chain Length: Compound 10’s nonanoic acid chain increases lipophilicity, suggesting applications in lipid-based formulations, whereas the target compound’s shorter hept-2-enoic acid chain balances polarity and reactivity .

Reactivity and Stability: The 1-carboxyethylidene group in the target compound may participate in keto-enol tautomerism, a feature absent in simpler carboxylic acid derivatives.

Synthesis and Characterization :

  • Crystallographic refinement via SHELXL () confirms the puckered geometry of cyclopenta[a]naphthalene derivatives, enabling precise comparison of bond angles and torsional strain across analogs .
  • Safety protocols () highlight differences in handling: hydroxylated derivatives require stricter inert-atmosphere storage (P210) compared to the target compound’s stable carboxylic acid form .

Research Implications

The structural nuances of these compounds underscore the principle that minor modifications (e.g., substituent type, chain length) drastically alter physicochemical and biological properties . For instance, the target compound’s balanced polarity and conformational flexibility make it a candidate for drug delivery systems, while its decalin-based homologs () may serve as hydrophobic scaffolds. Future studies should explore quantitative structure-activity relationships (QSAR) to optimize these attributes for specific applications.

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